molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No. B1199045
CAS RN: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
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Description

1,5-Dimethyltetralin is a member of the class of tetralins. It is an ortho-fused bicyclic hydrocarbon and a member of tetralins . It is a tetralin which is substituted by a methyl group at position 1 and at position 5 .


Synthesis Analysis

1,5-Dimethyltetralin can be prepared from 5-(o-tolyl)-pent-1-ene and 5-(o-tolyl)-pent-2-ene .


Molecular Structure Analysis

The empirical formula of 1,5-Dimethyltetralin is C12H16 . The molecular weight is 160.26 g/mol .


Chemical Reactions Analysis

1,5-Dimethyltetralin (1,5-DMT) may be employed as a precursor for the preparation of 2,6-naphthalenedicarboxylic acid . It also acts as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .


Physical And Chemical Properties Analysis

1,5-Dimethyltetralin has a boiling point of 245-249 °C (lit.) and a density of 0.956 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.539 (lit.) .

Scientific Research Applications

Organic Synthesis

1,5-Dimethyltetralin (1,5-DMT): is utilized as a precursor in the synthesis of 2,6-naphthalenedicarboxylic acid , which is a key monomer in the production of polyethylene naphthalate (PEN), a polyester with superior thermal and barrier properties .

Pharmaceutical Research

In pharmaceutical research, 1,5-DMT serves as a hydrogen donor in the conversion of 1-tetralone over HY zeolite. This reaction is significant in the synthesis of various pharmaceutical compounds .

Materials Science

1,5-DMT: ’s role in materials science includes its use as a reactant in the preparation of specialized polymers and chemicals that require specific structural features provided by the tetralin moiety .

Chemical Engineering Processes

In chemical engineering, 1,5-DMT is synthesized from 5-ortho-tolylpentene using H-beta zeolite. This process is crucial for producing high-purity 1,5-DMT for industrial applications, demonstrating the compound’s versatility in process engineering .

Environmental Applications

While specific environmental applications of 1,5-DMT are not extensively documented, its derivatives and synthesis processes are studied for their potential environmental impact, especially in the context of sustainable chemistry practices .

Analytical Chemistry

In analytical chemistry, 1,5-DMT may be used as a standard or reference compound in chromatographic analysis due to its stable physicochemical properties, aiding in the qualitative and quantitative analysis of complex mixtures .

properties

IUPAC Name

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMADLDGHUBLVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871324
Record name 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21564-91-0
Record name 1,5-Dimethyltetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21564-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene
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Record name 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene
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Synthesis routes and methods I

Procedure details

The cyclization reaction of 5-OTP was carried out under the same reaction conditions as in Example 1-2, using the platinum and copper ion-exchanged zeolite beta catalyst prepared in the above 1.
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Synthesis routes and methods II

Procedure details

Three hundred milliliters of a solution obtained by mixing o-xylene as a diluent and 5-OTP as a reactant in a weight ratio of 9:1 was introduced into a liquid-phase batch reactor. Then, the mixture was heated to 120° C. at normal pressure by using a mantle. Thereafter, 9 g of the dealuminated zeolite beta catalyst prepared in the above 1 was added to the reaction solution and the resulting mixture was allowed to react under stirring at 200 rpm for 28 hours while maintaining the reaction temperature at 120° C.±1° C. The concentration of the product over the reaction time was analyzed by gas chromatography (Model No.: 6890N, manufactured by Agilent Technologies). The analyzed results for the product were shown in Table 1.
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Synthesis routes and methods III

Procedure details

In Example 1, a hydrocarbon feed of 5:1 (wt:wt) o-xylene: 1,5-dimethylnaphthalene was hydrogenated in a reactor with a PtS/Boron-SSZ-33 catalyst (0.5 g) at 400° F. and 200 psig. The hydrogenation products including the solvent o-xylene were collected and then dehydrogenated by being fed to PtS/Na-ZSM-5 in a reactor at 850° F., 100 psig, 0.5 ml/hr feed, 23 ml/min H2 and 0.5 g catalyst. The feed (hydrogenation products of 1,5-DMN) is shown in chromatographic form in FIG. 15b in comparison to 1,5-DMN (used as feed for hydrogenation in Example 1) in FIG. 15a. The result of the dehydrogenation is shown in chromatographic form in FIG. 15c. As described in Example 1, in the hydrogenation step, 96% of 1,5-DMN was converted, yielding 88% 1,5-DMT and 8% DMD's and other C12's. No other DMT isomers were observed. In the dehydrogenation step of this example, the resulting dehydrogenation product has the following composition: ~0% DMD's and other C12's, 0.9% 1,5-DMT, 1.3% other DMT's, 96.5% 1,5-DMN, 1.3% 1,6/1,7-DMN. No MN's were detected. The detailed GC peak identification is demonstrated in FIGS. 1a, 1b, 2a, 2b, 3a, 3b, 4a, 4b, 5a, 5b, 10a and 10b. Since PtS/Na-ZSM-5 works for the "bulky" 1,5-isomers as demonstrated in this example, this catalyst apparently also works for the dehydrogenation of other DMN isomers.
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Yield
88%

Synthesis routes and methods IV

Procedure details

The dimethylnaphthalene isomer mixture as a raw material introduced to the distillation column (1) for purification of low boiling point materials are a mixture comprising isomers rich in 1,5-DMN, and high boiling point and low boiling point hydrocarbons, which are produced from dehydrogenation of 1,5-DMT. Further, the mixture further comprises 2,6-DMN, 1,6-DMN, 1,5-DMN and other materials, which are recycled to a distillation column after separation and purification for crystallization, in the amounts as depicted in the following Table 1, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyltetralin
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1,5-Dimethyltetralin
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1,5-Dimethyltetralin
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1,5-Dimethyltetralin
Reactant of Route 5
1,5-Dimethyltetralin
Reactant of Route 6
1,5-Dimethyltetralin

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